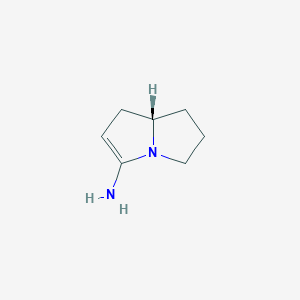

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI)

Descripción

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) is a bicyclic heterocyclic compound featuring a pyrrolizine core with an amine group at position 3 and a stereospecific (S)-configuration.

Propiedades

Número CAS |

769100-40-5 |

|---|---|

Fórmula molecular |

C7H12N2 |

Peso molecular |

124.18 g/mol |

Nombre IUPAC |

(8S)-5,6,7,8-tetrahydro-1H-pyrrolizin-3-amine |

InChI |

InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h4,6H,1-3,5,8H2/t6-/m0/s1 |

Clave InChI |

NWJOIOYLMIXYLU-LURJTMIESA-N |

SMILES isomérico |

C1C[C@H]2CC=C(N2C1)N |

SMILES canónico |

C1CC2CC=C(N2C1)N |

Origen del producto |

United States |

Métodos De Preparación

Cycloaddition of Azomethine Ylides (Proline-Derived Method)

One established synthetic approach involves the cycloaddition of azomethine ylides generated in situ from L-proline and aldehydes or ketones such as ninhydrin . This method exploits the formation of azomethine ylides from amino acids (proline) under mild conditions, which then undergo [3+2] cycloaddition with dipolarophiles to form the pyrrolizine ring system.

- Reaction Conditions: Typically performed in alcoholic solvents (e.g., methanol or ethanol) at controlled temperatures to optimize yield and stereoselectivity.

- Advantages: This method provides stereoselective access to the (S)-enantiomer due to the chiral nature of proline.

- Limitations: Requires careful control of reaction conditions to avoid side reactions and optimize the yield of the desired bicyclic amine.

Reduction of 7a-Cyano Substituted Pyrrolizine Derivatives

A more classical approach, detailed in patent CN1038452A, involves the reduction of 7a-cyano-substituted 2,3,5,6,7,7a-hexahydro-1H-pyrrolizine derivatives to the corresponding 7a-aminomethyl compounds, which correspond to the target 1H-pyrrolizin-3-amine derivative.

-

- Preparation of γ-(N-2-pyrrolidone)-butyric acid by reacting gamma-butyrolactone with potassium cyanide (KOCN) or by adding 2-pyrrolidone and sodium to gamma-butyrolactone.

- Thermal treatment of this intermediate to generate 2,3,5,6-tetrahydro-1H-pyrrolo-piperazine derivatives.

- Perchloric acid reaction to form 2,3,5,6,7-hexahydropyrrolo-piperazine perchlorate.

- Nucleophilic substitution or catalytic hydrogenation of the 7a-cyano group using metal catalysts such as Raney nickel, palladium on carbon, or oxidation amber under hydrogen atmosphere to yield the 7a-aminomethyl pyrrolizine derivative.

-

- Hydrogenation under nitrogen atmosphere.

- Solvents include alcohols (methanol, ethanol, n-propyl alcohol), organic acids (acetic acid, propionic acid), aqueous inorganic acids (HCl, H2SO4, HNO3, HClO4), water, or their mixtures.

- Temperature typically maintained around 20 °C.

- Reaction time ranges from 6 to 24 hours.

-

- Filtration of insolubles.

- Concentration under reduced pressure.

- Basification with alkali (NaOH, KOH, sodium bicarbonate).

- Extraction with organic solvents (dichloromethane, chloroform, ether).

- Vacuum distillation to isolate the product.

-

- The initial step involving gamma-butyrolactone and KOCN requires high temperature (~200 °C) and suffers from low yield (~40%).

- The alternative method using 2-pyrrolidone and sodium can be hazardous due to potential explosive side reactions.

- Catalytic hydrogenation provides a cleaner and more selective reduction of the cyano group to amine.

Summary Table of Key Preparation Steps

| Step | Reaction Description | Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of γ-(N-2-pyrrolidone)-butyric acid | Gamma-butyrolactone + KOCN or 2-pyrrolidone + Na | ~200 °C (KOCN method), or room temp (Na method) | ~40% (KOCN); safety concerns with Na method |

| 2 | Thermal treatment to generate tetrahydro-pyrrolo-piperazine | Heat | Elevated temperature | Intermediate formation |

| 3 | Perchloric acid reaction to form perchlorate salt | HClO4 | Ambient | Salt formation |

| 4 | Catalytic hydrogenation to reduce 7a-cyano to 7a-aminomethyl | Raney Ni, Pd/C, or oxidation amber; H2 gas | 20 °C, 6-24 h, nitrogen atmosphere | High selectivity; solvent-dependent |

| 5 | Workup and isolation | Alkali (NaOH, KOH), organic solvents | Standard extraction and distillation | Pure product obtained |

Additional Notes on Preparation

- The stereochemistry of the compound is controlled either by starting from chiral precursors (e.g., L-proline) or by selective catalytic hydrogenation conditions.

- The choice of solvent significantly affects reaction rates and yields, with alcohols and aqueous acids commonly employed.

- Safety considerations are critical, especially in the early steps involving cyanide reagents and high-temperature reactions.

- The catalytic hydrogenation step is crucial for converting the cyano intermediate to the amine, often using well-known hydrogenation catalysts under mild conditions to preserve the bicyclic structure.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Typical Yield | Safety Profile |

|---|---|---|---|---|

| Cycloaddition of azomethine ylides (Proline method) | Stereoselective, mild conditions | Requires careful control, limited substrate scope | Moderate to good | Safer, no cyanide use |

| Reduction of 7a-cyano substituted intermediates (Patent method) | Established, scalable | High temperature, low yield in initial steps, hazardous reagents | Moderate (~40% in early steps) | Requires handling of cyanides and perchloric acid |

| Catalytic hydrogenation | High selectivity, mild conditions | Requires hydrogen gas and catalysts | High | Standard hydrogenation safety |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group at the 3-position enables nucleophilic substitution (S<sub>N</sub>Ar) under electronic control. Reaction regioselectivity in halogenated derivatives can be predicted using electrostatic potential (ESP) analysis, where electron-deficient carbons are targeted .

Example Reaction Pathway

Reaction with primary amines (e.g., 2-aminoethanol) under reflux conditions leads to the formation of Schiff bases via nucleophilic attack followed by dehydration.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| 2-Aminoethanol | Reflux, solvent-free | Schiff base (7a–g ) | 59–68% |

| 1-Aminopropan-2-ol | Reflux, 3 h | Amine adduct (8 ) | 54–58% |

Cyclization and Rearrangement

The compound undergoes thermal rearrangements when heated with primary amines (b.p. > 145°C), forming 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones . Steric hindrance from substituents (e.g., benzyl groups) slows rearrangement rates .

Key Factors for Rearrangement

-

Presence of cyclic amines at C-1 (e.g., pyrrolidine, piperidine) .

-

High-boiling amines (e.g., azepane) to sustain reaction temperatures .

| Starting Material | Amine | Temperature | Product | Yield |

|---|---|---|---|---|

| 3a–l | Piperidine | 160°C | 4a–l (naphthyridinones) | 55–67% |

Oxidation Reactions

The tertiary amine structure is susceptible to oxidation, forming N-oxide derivatives under mild conditions. These reactions are critical for modifying bioavailability in pharmaceutical applications.

Oxidation Pathways

-

Peracid-mediated oxidation : Forms stable N-oxides.

-

Catalytic oxidation : Using metal catalysts (e.g., RuO<sub>2</sub>) for selective oxidation.

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form imines or enamines. For example, condensation with formaldehyde produces methylene-bridged derivatives.

Reaction Example

This reaction is pH-dependent, favoring neutral to slightly acidic conditions.

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmacological use. Reaction with HCl yields the dihydrochloride salt :

Reaction

Properties :

Mechanistic Insights

Reactions proceed through intermediates stabilized by conjugation within the pyrrolizine ring. For example, Schiff base formation involves a nucleophilic attack followed by proton transfer. Steric effects from substituents (e.g., benzyl groups) significantly alter reaction kinetics and pathways .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 1H-pyrrolizin-3-amine. For instance, a study on pyrrole derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. The synthesized compounds showed significant antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), Hep3B (liver cancer), and HCT116 (colon cancer) cells .

The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are crucial for cell cycle regulation and tumor growth. Molecular docking studies confirmed the binding interactions of these compounds with their targets, suggesting a multi-target approach to anticancer therapy .

Synthesis of Functionalized Derivatives

The compound also serves as a precursor for synthesizing functionalized derivatives. Research has focused on the reaction of 1H-pyrrolizin-3-amine with various reagents to produce new aminopyrrolizines with potential biological activities. For example, reactions involving hydroxylamine have been investigated to yield 3-aminoisoxazoles and other derivatives, which may possess distinct pharmacological properties .

Structure-Based Drug Design

The design and synthesis of pyrrolopyrimidine derivatives have been explored as potential inhibitors for KRASG12C mutations prevalent in lung adenocarcinomas. These derivatives are rationally designed using structure-based drug design strategies, leading to compounds that exhibit potent antiproliferative effects and induce apoptosis in cancer cells. Notably, one compound from this series demonstrated enhanced efficacy when combined with SHP2 inhibitors, indicating a promising avenue for combinatorial cancer therapies .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy Evaluation

In a comprehensive study evaluating the anticancer efficacy of pyrrole derivatives, researchers synthesized a series of compounds and assessed their activity against a panel of cancer cell lines. The most active compound was subjected to kinase profiling tests which revealed significant inhibition of CDK2 and EGFR pathways. Furthermore, cell cycle analysis indicated that these compounds could effectively arrest the cell cycle at the S phase, leading to reduced cell proliferation .

Case Study 2: Synthesis and Characterization

Another notable study focused on synthesizing new aminopyrrolizines through the reaction of 1H-pyrrolizin-3-amine with hydroxylamine. The resulting compounds were characterized using NMR spectroscopy and demonstrated promising yields despite some oligomer formation during reactions. This study underscores the versatility of 1H-pyrrolizin-3-amine as a building block for developing novel pharmacologically active compounds .

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibition or activation of specific enzymes.

Interaction with Receptors: Modulation of receptor activity.

Pathway Modulation: Influence on cellular signaling pathways.

Comparación Con Compuestos Similares

Pyrrolizine Derivatives

Compound : 1H-Pyrrolizin-1-amine,hexahydro-,(1R,7aS)-rel-(9CI) (CAS 145511-58-6)

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.2 g/mol

- Physical Properties : Boiling point 160.7±8.0 °C, density 1.06±0.1 g/cm³, pKa 10.40±0.40.

- Key Differences : The hexahydro structure (vs. tetrahydro in the target compound) increases saturation, reducing ring strain and altering solubility. The amine group at position 1 (vs. position 3) and stereochemistry ((1R,7aS) vs. (S)) may lead to divergent biological activity or synthetic utility.

Diazepine Derivatives

Compound : 1H-1,4-Diazepin-3-amine,2,5,6,7-tetrahydro-1-methyl-(9CI)

- Molecular Formula : C₆H₁₁N₃

- Molecular Weight : 127.11 g/mol

- Key Properties: Hydrogen bond donors/acceptors = 1/2, topological polar surface area (TPSA) = 41.6 Ų.

- Key Differences : The diazepine core introduces a seven-membered ring with two nitrogen atoms, increasing conformational flexibility compared to the bicyclic pyrrolizine. The methyl substitution at position 1 may sterically hinder interactions.

Quinoline Derivatives

Compound: 8-Quinolinamine,5,6,7,8-tetrahydro-,(8R)-(9CI) (CAS 369655-84-5)

Pyrazole Derivatives

Compound: 1H-Pyrazol-3-amine,5-(2-ethylphenoxy)-(9CI) (CAS 763890-72-8)

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol.

- Key Differences: The pyrazole ring is a five-membered diene with two adjacent nitrogen atoms.

Comparative Data Table

Key Structural and Functional Insights

- Ring Size and Saturation: The tetrahydro-pyrrolizine core balances rigidity and flexibility, unlike the fully saturated hexahydro analog or the aromatic quinoline.

- Substituent Effects: The absence of bulky groups (e.g., ethylphenoxy in pyrazole derivatives) may make the target compound more suitable for interactions with narrow binding pockets.

- Stereochemistry: The (S)-configuration could confer enantioselective activity, contrasting with the (8R)-quinolinamine or (1R,7aS)-pyrrolizine.

Actividad Biológica

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory and anticancer activities, supported by recent research findings and case studies.

1. Overview of Pyrrolizine Compounds

Pyrrolizine compounds are recognized for their potential therapeutic applications, particularly in oncology and inflammation-related disorders. The structure of pyrrolizines facilitates interactions with various biological targets, making them valuable in drug design.

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrrolizine derivatives. For instance, a study synthesized several pyrrolizine derivatives and evaluated their inhibitory effects on cyclooxygenase (COX) enzymes. The findings revealed that certain derivatives exhibited IC50 values ranging from 2.45 to 5.69 µM for COX-1 and 0.85 to 3.44 µM for COX-2, indicating promising anti-inflammatory activity compared to standard drugs like ibuprofen .

Table 1: Inhibitory Activity of Pyrrolizine Derivatives on COX Enzymes

| Compound | IC50 (COX-1) µM | IC50 (COX-2) µM |

|---|---|---|

| 12 | 5.69 | 3.44 |

| 13 | 2.45 | 0.85 |

| 16 | 4.00 | 2.00 |

| 17 | 3.00 | 1.50 |

These results suggest that specific modifications in the pyrrolizine structure can enhance anti-inflammatory efficacy while potentially reducing ulcerogenic effects .

3. Anticancer Activity

Pyrrolizine-based compounds have demonstrated significant anticancer properties across various cancer cell lines. For example, derivatives such as 6d and 6o exhibited IC50 values between 6.02 to 13.87 μM against HePG-2, HCT-116, and MCF-7 cell lines .

Table 2: Anticancer Activity of Pyrrolizine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6d | HePG-2 | 11.97 |

| 6o | HCT-116 | 13.87 |

| 6m | MCF-7 | 19.87 |

The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase (CDK) pathways, which are crucial for cancer cell proliferation .

Case Study: Pyrrolizine Derivative in Cancer Treatment

A recent study investigated the effects of a novel pyrrolizine derivative on leukemia cells, reporting an IC50 value of 15 nM , showcasing its potent cytotoxicity . The compound was found to induce apoptosis through the inhibition of tubulin polymerization and activation of the MAPK signaling pathway.

5. Conclusion

The biological activity of 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) demonstrates significant promise in both anti-inflammatory and anticancer applications. Continued research into structural modifications may yield even more effective therapeutic agents with improved safety profiles.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI)?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed arylation and heteroatom insertion strategies, similar to protocols for tetrahydroindolizines. For example, palladium-catalyzed coupling of a pyrrolizine precursor with aryl halides in the presence of ligands (e.g., PPh₃) and reducing agents (e.g., NaBH₄) can yield the desired scaffold. Post-synthetic steps may involve stereoselective reduction (e.g., using chiral catalysts) to achieve the (S)-configuration. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization in ethanol are critical for isolating high-purity products .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Comprehensive characterization requires:

- 1H/13C NMR : To confirm the hydrogen/carbon environment and stereochemistry. For example, integration of diastereotopic protons in the tetrahydro ring system (δ 1.5–3.0 ppm) can validate the bicyclic structure.

- HRMS (High-Resolution Mass Spectrometry) : To verify molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error).

- IR Spectroscopy : Identification of amine (–NH₂) stretches (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).

- Chiral HPLC : To resolve enantiomers and confirm stereopurity (e.g., using a Chiralpak® column with hexane/isopropanol mobile phases) .

Advanced: How can researchers ensure stereochemical purity during synthesis and analysis?

Methodological Answer:

- Chiral Catalysis : Use asymmetric hydrogenation with catalysts like Ru-BINAP complexes to enforce the (S)-configuration.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (requires crystals grown via slow evaporation in aprotic solvents).

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate stereochemistry.

- Dynamic Kinetic Resolution (DKR) : Employ enantioselective enzymatic or organocatalytic methods to minimize racemization during synthesis .

Advanced: How should contradictions in spectral or reactivity data be resolved?

Methodological Answer:

- Cross-Verification : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set).

- Isotopic Labeling : Use deuterated reagents to trace reaction pathways (e.g., D₂O quenching to identify exchangeable protons).

- Collaborative Validation : Share samples with independent labs for replicate analysis (e.g., HRMS, X-ray) to confirm structural assignments .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane, THF).

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Ensure access to eyewash stations and safety showers. Document first-aid measures for accidental exposure (e.g., 15-minute rinsing for skin/eye contact) .

Advanced: How can computational methods predict physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Estimate solubility parameters (logP) using software like Schrödinger’s QikProp.

- pKa Prediction : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict basicity of the amine group (predicted pKa ~16.35) .

- Density and Boiling Point : Use group contribution methods (e.g., Joback-Reid) to approximate density (1.10 g/cm³) and boiling point (319.7°C) .

Advanced: What experimental design considerations optimize yield and purity?

Methodological Answer:

- DOE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) via Taguchi methods to identify optimal conditions.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates.

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil® AP) to remove unreacted reagents.

- Scale-Up Strategies : Maintain geometric similarity (e.g., agitation rate, heat transfer) during transition from milligram to gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.